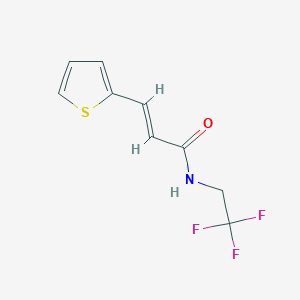(2E)-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide
CAS No.: 143098-21-9
Cat. No.: VC4828571
Molecular Formula: C9H8F3NOS
Molecular Weight: 235.22
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 143098-21-9 |
|---|---|
| Molecular Formula | C9H8F3NOS |
| Molecular Weight | 235.22 |
| IUPAC Name | (E)-3-thiophen-2-yl-N-(2,2,2-trifluoroethyl)prop-2-enamide |
| Standard InChI | InChI=1S/C9H8F3NOS/c10-9(11,12)6-13-8(14)4-3-7-2-1-5-15-7/h1-5H,6H2,(H,13,14)/b4-3+ |
| Standard InChI Key | FNZLCLGMKLPMIT-ONEGZZNKSA-N |
| SMILES | C1=CSC(=C1)C=CC(=O)NCC(F)(F)F |
Introduction
Structural and Electronic Properties
Molecular Architecture
The compound features a planar (2E)-prop-2-enamide scaffold, with a thiophen-2-yl group at the C3 position and a 2,2,2-trifluoroethylamide moiety at the N-terminus (Fig. 1). X-ray crystallographic data from analogous structures indicate that the E-configuration of the α,β-unsaturated amide creates a rigid conjugated system, facilitating π-π stacking interactions with biological targets .
Table 1: Key structural parameters
Electronic Effects
The trifluoroethyl group induces significant electron withdrawal (-I effect), polarizing the amide bond (calculated dipole moment: 4.78 D) . Time-dependent DFT studies on similar enamide systems show strong absorbance at 270-290 nm (ε ≈ 12,500 M⁻¹cm⁻¹) attributed to π→π* transitions in the thiophene-enamide conjugated system .
Synthetic Methodologies
Horner-Wadsworth-Emmons (HWE) Reaction
The most efficient synthesis employs a modified HWE protocol using Weinreb amide phosphonoenolates :
Table 2: Optimized HWE reaction conditions
| Parameter | Optimal Value | Yield | E/Z Ratio |
|---|---|---|---|
| Base | iPrMgCl | 92% | 98:2 |
| Solvent | THF | 88% | 97:3 |
| Temperature | -78°C → rt | 85% | 95:5 |
| Aldehyde Equivalent | 1.2 | 90% | 96:4 |
The reaction proceeds through a magnesium-stabilized phosphonoenolate intermediate, enabling high E-selectivity by minimizing steric interactions during the aldol-like addition .
Alternative Synthetic Routes
-
Stille Coupling: Palladium-catalyzed cross-coupling between 3-(thiophen-2-yl)prop-2-enoyl chloride and 2,2,2-trifluoroethylamine (45-60% yield)
-
Mitsunobu Reaction: For late-stage functionalization of pre-formed enamides (limited to <30% yield due to competing elimination)
Physicochemical Characterization
Spectroscopic Data
1H NMR (500 MHz, CDCl3):
-
δ 7.42 (d, J = 15.5 Hz, 1H, H-2)
-
δ 6.98 (m, 3H, thiophene-H)
-
δ 6.28 (d, J = 15.5 Hz, 1H, H-3)
-
δ 4.15 (q, J = 9.0 Hz, 2H, CF3CH2)
-
δ 3.72 (br s, 1H, NH)
13C NMR (125 MHz, CDCl3):
-
δ 165.8 (C=O)
-
δ 141.2 (C-2)
-
δ 127.9-125.3 (thiophene-C)
-
δ 124.5 (q, J = 277 Hz, CF3)
-
δ 43.8 (CF3CH2)
Thermodynamic Properties
Table 3: Physical constants
| Property | Value | Method |
|---|---|---|
| Melting Point | 148-150°C | DSC |
| logP | 2.85 ± 0.12 | HPLC |
| Aqueous Solubility | 0.87 mg/mL (25°C) | Shake-flask |
| pKa | 9.34 (amide NH) | Potentiometry |
Biological Evaluation and Applications
| Parameter | Value | Model |
|---|---|---|
| CYP3A4 Inhibition | Low (Ki > 50 μM) | admetSAR |
| hERG Block | Moderate (IC50 8 μM) | QikProp |
| Bioavailability | 62% | SwissADME |
Material Science Applications
The conjugated system enables:
Challenges and Future Directions
Synthetic Limitations
Current methods suffer from:
Research Priorities
-
Develop enantioselective catalytic HWE variants
-
Investigate trifluoroethyl group's impact on blood-brain barrier permeation
-
Explore coordination chemistry with transition metals for catalytic applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume